molecular formula C10H15NO3 B14215926 1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate CAS No. 737762-15-1

1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate

Cat. No.: B14215926
CAS No.: 737762-15-1
M. Wt: 197.23 g/mol
InChI Key: KTKNYJTVFGLKAN-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

1,4,4-Trimethyl-2-oxopyrrolidin-3-yl prop-2-enoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets .

Properties

CAS No.

737762-15-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(1,4,4-trimethyl-2-oxopyrrolidin-3-yl) prop-2-enoate

InChI

InChI=1S/C10H15NO3/c1-5-7(12)14-8-9(13)11(4)6-10(8,2)3/h5,8H,1,6H2,2-4H3

InChI Key

KTKNYJTVFGLKAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1OC(=O)C=C)C)C

Origin of Product

United States

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